Product packaging for 6-Phenylcinnoline(Cat. No.:)

6-Phenylcinnoline

Cat. No.: B11816566
M. Wt: 206.24 g/mol
InChI Key: WWFLVMNMSQBPFT-UHFFFAOYSA-N
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Description

6-Phenylcinnoline is a specialized cinnoline derivative, a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and materials science research. This compound features a benzene ring fused to a pyridazine ring, with a phenyl substituent at the 6-position, which can be strategically modified to fine-tune its properties . In pharmaceutical research, the cinnoline core is recognized as a privileged structure for designing molecules with diverse biological activities. Cinnoline derivatives have demonstrated a broad spectrum of pharmacological properties in preclinical studies, including antimicrobial, antifungal, anti-inflammatory, analgesic, and antitumor activities . Some cinnoline-based compounds are under evaluation in clinical trials, highlighting the scaffold's importance in drug discovery for identifying lead compounds with optimized pharmacodynamic and pharmacokinetic profiles . Beyond biomedical applications, cinnoline derivatives are also investigated in materials science. Compounds featuring benzo[c]cinnoline structures have been patented for use in organic electroluminescent devices, functioning as receptor materials in light-emitting layers to improve performance . Researchers value this compound and its analogues as versatile building blocks for developing new therapeutic agents and advanced functional materials. Please Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2 B11816566 6-Phenylcinnoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

6-phenylcinnoline

InChI

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-16-14/h1-10H

InChI Key

WWFLVMNMSQBPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=NC=C3

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 6 Phenylcinnoline and Congeners

Classical Approaches to Cinnoline (B1195905) Nucleus Construction and Adaptations for Phenyl-Substituted Variants

Traditional methods for assembling the cinnoline ring system have historically relied on intramolecular cyclization reactions of specifically functionalized acyclic precursors. These foundational strategies have been adapted to produce a variety of substituted cinnolines, including phenyl-substituted derivatives.

The von Richter cinnoline synthesis is a cornerstone in the formation of the cinnoline nucleus. researchgate.netdrugfuture.com The classical approach involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, which upon intramolecular cyclization, yields a 4-hydroxycinnoline derivative. wikipedia.org Subsequent chemical modifications, such as decarboxylation and reductive removal of the hydroxyl group, can produce the parent cinnoline heterocycle. wikipedia.org

To achieve a 6-phenyl substituted cinnoline via this route, the starting material would need to be a appropriately substituted o-aminophenylacetylene, for instance, 2-amino-4-phenyl-phenylacetylene. The cyclization of the corresponding diazonium salt is a key step. researchgate.net Research has shown that the thermal cyclization of 2-alkynylbenzenediazonium salts can be directed to yield various 4-substituted cinnolines, including 4-hydroxy, 4-chloro, and 4-bromo derivatives, by altering the reaction conditions. researchgate.net This highlights the versatility of the Richter-type cyclization in accessing functionalized cinnoline intermediates.

Table 1: Examples of Richter-Type Cyclization Products This table is generated based on the principles of the Richter cyclization and its derivatives.

Starting Material PrecursorKey IntermediateProduct TypeReference
o-Aminoarylpropiolic acido-Diazoniumarylpropiolic acid4-Hydroxycinnoline-3-carboxylic acid wikipedia.org
o-Aminoarylacetyleneo-Diazoniumarylacetylene4-Hydroxycinnoline researchgate.netdrugfuture.com
2-Alkynylbenzenediazonium salt(Same)4-Halocinnoline or 4-Hydroxycinnoline researchgate.net

Arenediazonium salts and arylhydrazones are fundamental building blocks in classical cinnoline synthesis. pnrjournal.com The Widman-Stoermer synthesis, a related classical method, employs the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.org

Arylhydrazones serve as versatile precursors for cinnoline synthesis. For example, the cyclization of mesoxalyl chloride phenylhydrazones can yield substituted 4-hydroxycinnoline-3-carboxylic acids. To synthesize a 6-phenylcinnoline, a hydrazone derived from a 4-biphenylhydrazine would be required. The intramolecular cyclization, often promoted by acid catalysts like anhydrous aluminum chloride, facilitates the formation of the pyridazine (B1198779) ring fused to the benzene (B151609) ring, resulting in the cinnoline core. pnrjournal.com

These classical methods, while foundational, often require harsh conditions and may have limitations regarding substrate scope and functional group tolerance compared to more modern techniques.

Contemporary Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry has seen a paradigm shift towards transition-metal-catalyzed reactions, which offer greater efficiency, selectivity, and functional group compatibility. These strategies have been successfully applied to the synthesis of cinnolines.

Transition metals, particularly palladium and copper, are powerful catalysts for constructing complex heterocyclic systems like this compound through C-H activation, annulation, and coupling reactions.

Palladium catalysis has emerged as a highly effective tool for synthesizing cinnoline derivatives. acs.orgnih.govcnr.it These methods often proceed via C-H activation and annulation cascades, allowing for the rapid construction of the cinnoline core.

One notable strategy involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, which produces 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net This approach is compatible with a range of functional groups. Another advanced method is the Pd(II)-catalyzed C-H activation of 1-arylindazolones followed by a [4+2] oxidative annulation with allenoates to form cinnoline-fused indazolones. nih.gov Such reactions can be performed under mild, aerobic conditions, avoiding the need for harsh metal oxidants. nih.gov

For the specific synthesis of a 6-phenyl substituted cinnoline, these methodologies would utilize a starting material containing a biphenyl (B1667301) moiety. For instance, a palladium-catalyzed cascade annulation of a pyrazolone (B3327878) with a substituted aryl iodide containing the necessary phenyl group can be used to access benzo[c]cinnoline (B3424390) derivatives, which are structurally related to cinnolines. acs.org

Table 2: Overview of Palladium-Catalyzed Cinnoline Synthesis This table summarizes various palladium-catalyzed approaches to cinnoline and related structures.

Precursor 1Precursor 2Catalyst SystemProduct TypeReference
PyrazoloneAryl iodidePalladium catalyst / Pyridine-type ligandBenzo[c]cinnoline derivatives acs.org
1-ArylindazoloneAllenoatePd(II) catalystCinnoline-fused indazolones nih.gov
2-IodophenyltriazeneInternal alkynePalladium catalyst3,4-Disubstituted cinnolines researchgate.net
2-Bromo-4-phenylaminocinnoline(Intramolecular)Pd(OAc)₂ / Ethyl acrylateIndolo[3,2-c]cinnoline cnr.it

Copper-catalyzed reactions represent an economical and environmentally benign alternative to palladium-based systems for heterocycle synthesis. thieme-connect.comijstr.org These methods often leverage C-H functionalization to construct C-C and C-N bonds.

A significant advancement is the copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones to afford 3-aryl-substituted cinnolines. thieme-connect.com This reaction proceeds through the dehydrogenative coupling of two C-H bonds without requiring pre-functionalized substrates. thieme-connect.com The synthesis of this compound could be envisioned by starting with a hydrazone derived from a 4-phenylaniline derivative. This approach highlights the power of copper catalysis in forming the cinnoline ring system under relatively mild, oxidative conditions.

Furthermore, copper(II) has been used to promote the intramolecular cyclization of 2-azobiaryls to synthesize benzo[c]cinnolinium salts, demonstrating another avenue for copper-mediated N-heterocycle formation. acs.org While the direct copper-catalyzed synthesis of this compound is a developing area, the successful synthesis of related quinoline (B57606) structures via copper-catalyzed domino reactions underscores the potential of this methodology. rsc.org

Transition-Metal-Catalyzed Annulation and Coupling Reactions

Rhodium-Catalyzed Redox-Neutral Annulation

Rhodium catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org Specifically, Rh(III)-catalyzed redox-neutral annulation reactions provide an efficient route to cinnoline derivatives. rsc.org This methodology often involves the chelation-assisted C-H activation of an aryl group, followed by coupling with a suitable partner like a diazo compound. rsc.orgrsc.org

One prominent strategy involves the coupling of azo substrates with α-diazocarbonyl compounds. rsc.org This approach proceeds under mild, redox-neutral conditions, offering high efficiency and good functional group tolerance. The reaction typically utilizes a [Cp*RhCl₂]₂ precatalyst with a silver salt additive. The azo group acts as a directing group, facilitating the ortho-C–H activation of the aromatic ring. The subsequent reaction with the rhodium-carbene species, formed from the diazo compound, leads to the annulation and construction of the cinnoline ring system. This process is highly atom-economical, with nitrogen gas (N₂) and water often being the only byproducts. rsc.org A variety of substituted azo compounds can react effectively with different α-diazocarbonyl compounds, yielding the corresponding cinnolines in high yields. rsc.org

EntryAzo SubstrateDiazo CompoundYield (%)Reference
1Symmetrical AzobenzeneEthyl 2-diazoacetoacetate96 rsc.org
24,4'-DichloroazobenzeneEthyl 2-diazoacetoacetate85 rsc.org
34,4'-DimethylazobenzeneMethyl 2-diazo-3-oxobutanoate91 rsc.org
4Azobenzene-4-carboxylic acid methyl ester3-Diazopentane-2,4-dione88 rsc.org

Table 1. Examples of Rh(III)-Catalyzed Synthesis of Cinnoline Derivatives. rsc.org

The proposed mechanism involves the formation of an active [Cp*Rh(III)] catalyst, which coordinates to the azo substrate. This is followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. The diazo compound then coordinates to the rhodium center and, after losing N₂, generates a rhodium-carbene species. Migratory insertion of the carbene into the Rh-C bond, followed by intramolecular nucleophilic addition and dehydration, ultimately yields the final cinnoline product. rsc.org

Metal-Free and Organocatalytic Strategies

In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of transition metals to minimize cost and potential metal contamination in the final products. rsc.orgnih.govproquest.com Metal-free and organocatalytic strategies represent a greener approach to the synthesis of N-heterocyclic frameworks. rsc.orgfrontiersin.org These methods often rely on the use of electricity (electrochemistry) or small organic molecules (organocatalysts) to promote the desired transformations. frontiersin.orgmdpi.com

For the synthesis of N-heterocycles, intramolecular C-H aminations under metal-free conditions have gained considerable attention. nih.gov Electrochemical synthesis, for instance, uses clean electricity as the redox agent to generate reactive intermediates, such as N-centered radicals, which can then undergo cyclization to form heterocyclic rings. frontiersin.org While specific applications of these methods for the direct synthesis of this compound are still emerging, the principles have been widely demonstrated for a variety of other nitrogen heterocycles, including indoles, quinolines, and carbazoles. rsc.org The advantages of these strategies include mild reaction conditions, high atom economy, and the avoidance of residual metal catalysts. rsc.orgfrontiersin.org

Photocatalytic Synthesis of Phenylcinnoline Derivatives

Visible-light photocatalysis has been recognized as a powerful and sustainable tool in modern organic synthesis, utilizing photons as a clean energy source to drive chemical reactions. researchgate.netmdpi.comrsc.org This approach has been successfully applied to the synthesis of various azaheterocycles, including cinnoline derivatives. thieme-connect.comresearchgate.net

A notable metal-free photocatalytic method for synthesizing polyfunctionally substituted cinnolines involves the irradiation of ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitrostyrene (B7858105) derivatives using white light (LED). researchgate.net The reaction is typically conducted in the presence of a catalytic amount of a base, such as piperidine, in an open-air environment at room temperature. This process proceeds via a C-H activation of the pyridazine methyl group and reaction with the nitrostyrene. The reaction offers several advantages, including being metal-free, energy-efficient, and providing excellent yields of the desired cinnoline products. researchgate.net The operational simplicity, both in conducting the reaction and isolating the products, further enhances its appeal as a green synthetic methodology. researchgate.net

Regioselective Functionalization and Derivatization Strategies for the this compound Scaffold

Once the this compound core is synthesized, its further functionalization is crucial for creating a diverse library of derivatives. Regioselective derivatization allows for the precise modification of the scaffold at specific positions, which is essential for tuning its chemical and physical properties. nih.gov Strategies for functionalization include electrophilic and nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions for forming new carbon-carbon and carbon-heteroatom bonds, and the application of click chemistry principles. nih.govwikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Cinnoline Moieties

The reactivity of the this compound scaffold towards substitution reactions is dictated by the electronic nature of its two constituent aromatic rings. The cinnoline ring, being a 1,2-diazanaphthalene, is an electron-deficient (π-deficient) system due to the presence of the two electronegative nitrogen atoms. ijper.org This makes the cinnoline core generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitrogen atoms (e.g., C4). ijresm.com

Conversely, the pendant phenyl ring at the C6 position behaves like a standard benzene ring and is amenable to electrophilic aromatic substitution. The directing effects for electrophilic substitution on this ring would follow standard principles, with the cinnoline moiety likely acting as a deactivating, meta-directing group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the phenyl ring, primarily at its meta positions relative to the point of attachment to the cinnoline core.

Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis. wikipedia.orgyoutube.com These reactions can be applied to a halogenated this compound precursor (e.g., bromo- or iodo-substituted) to introduce a wide variety of substituents.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. A bromo-substituted this compound could be reacted with various aryl or vinyl boronic acids to introduce new phenyl or vinyl groups, creating extended π-conjugated systems.

Heck Coupling: This reaction forms a C-C bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. It could be used to introduce alkenyl substituents onto the this compound scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It allows for the coupling of an aryl halide with a primary or secondary amine. This would be a key strategy for introducing various amino functionalities onto the this compound core, which can serve as handles for further derivatization. nih.gov

These C-H functionalization and cross-coupling reactions provide a convergent and flexible approach to synthesizing a wide array of this compound derivatives from a common intermediate. nih.govresearchgate.net

Introduction of Azido and Triazolyl Functionalities via Click Chemistry Principles

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading strategy for the efficient and modular synthesis of complex molecules. This approach can be effectively applied to the this compound scaffold to introduce triazole moieties. nih.govnih.gov

The synthesis begins with the preparation of an azido-cinnoline derivative. An efficient route involves the nucleophilic substitution of a bromine atom at the C4 position of a 6-aryl-4-bromocinnoline with sodium azide. nih.govnih.gov The resulting 4-azido-6-arylcinnolines are stable precursors for click reactions. researchgate.net

These azidocinnolines can then be reacted with a variety of terminal alkynes under standard CuAAC conditions (e.g., a Cu(I) source like copper sulfate (B86663) with a reducing agent like sodium ascorbate) to yield the corresponding 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. nih.gov This methodology is highly versatile, tolerating a wide range of functional groups on both the alkyne and the aryl moiety of the cinnoline. The resulting triazolylcinnolines represent a significant structural diversification of the original scaffold. nih.gov

Entry6-Aryl-4-azidocinnolineAlkyne PartnerYield (%)Reference
14-Azido-6-phenylcinnolinePhenylacetylene95 nih.gov
24-Azido-6-(4-methoxyphenyl)cinnolinePropargyl alcohol90 nih.gov
34-Azido-6-(4-chlorophenyl)cinnoline1-Heptyne94 nih.gov
44-Azido-6-(4-cyanophenyl)cinnoline4-Ethynyltoluene92 nih.gov

Table 2. Synthesis of 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines via CuAAC Reaction. nih.gov

Iii. Mechanistic Investigations and Reaction Pathways in 6 Phenylcinnoline Chemistry

Detailed Mechanistic Elucidation of 6-Phenylcinnoline Formation Reactions

The synthesis of cinnoline (B1195905) derivatives, including those bearing phenyl substituents, has been achieved through various strategies, often involving complex cyclization and rearrangement sequences. Key mechanistic pathways elucidated in the literature include transition-metal-free redox cyclizations and metal-catalyzed annulation reactions.

A notable transition-metal-free approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine (B48309) rsc.orgrsc.org. The proposed mechanism unfolds through several key steps:

Intramolecular Redox Reaction: The process initiates with the formation of 2-nitrosobenzaldehyde from 2-nitrobenzyl alcohol via an internal redox transformation.

Condensation: The generated 2-nitrosobenzaldehyde then undergoes condensation with benzylamine, eliminating water to form an azo intermediate, (E)-2-(benzyldiazenyl)benzaldehyde.

Azo Isomerization: This azo intermediate isomerizes to the corresponding hydrazone, identified as (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025).

Intramolecular Cyclization: The hydrazone intermediate then participates in an intramolecular cyclization, forming a new ring system.

Aromatization: The final step involves aromatization, typically through the elimination of water, to yield the cinnoline core.

Metal-catalyzed annulation reactions, particularly those employing rhodium, offer alternative routes to cinnolines researchgate.net. These methods often involve:

Oxidative C–H Activation/Cyclization: Rhodium(III) catalysts can mediate the cyclization of azo compounds with alkynes, forming the cinnoline framework through C–H activation and subsequent bond formation.

Redox-Neutral Annulation: Tandem C–H activation and C–N bond formation strategies utilizing azo and diazo compounds are also employed under rhodium catalysis, providing a redox-neutral pathway to cinnoline derivatives.

Classical methods, such as the Richter reaction, involve the cyclization of arenediazonium salts, often with alkynes thieme-connect.deresearchgate.net. While effective, these methods can have limitations, including the requirement for specific substituents and the potential for side reactions like the formation of indazoles, particularly at elevated temperatures thieme-connect.de.

Table 1: Representative Synthetic Routes to Phenylcinnolines

MethodPrecursorsKey Reagents/ConditionsProduct Type (General)Reference(s)
Intramolecular Redox Cyclization2-nitrobenzyl alcohol, BenzylamineTransition-metal-free, CSOH·H2O, EtOH/H2OCinnolines rsc.org, rsc.org
Rh-catalyzed AnnulationAzo compounds, Alkynes/Diazo compoundsRh(III) catalystCinnolines researchgate.net
Cyclization of (2-Ethynylphenyl)triazenes(2-Ethynylphenyl)triazenesHigh temperature (e.g., 170-200 °C)Cinnolines, Indazoles thieme-connect.de
Cyclization of Arylhydrazones/hydrazinesArylhydrazones, ArylhydrazinesVarious (e.g., acid-catalyzed)Cinnolines researchgate.net

Table 2: Mechanistic Steps in Intramolecular Redox Cyclization for Cinnoline Synthesis

Step No.TransformationKey Intermediate(s)Process Type
12-nitrobenzyl alcohol to 2-nitrosobenzaldehyde2-nitrosobenzaldehydeIntramolecular Redox Reaction
2Condensation with benzylamine(E)-2-(benzyldiazenyl)benzaldehydeCondensation
3Isomerization(E)-2-(2-benzylidenehydrazineyl) benzaldehydeAzo Isomerization
4Intramolecular cyclizationIntermediate D (unspecified structure)Cyclization
5AromatizationFinal Cinnoline ProductElimination of H2O, Aromatization
Overall Process: Redox Cyclization
Reference: rsc.org, rsc.org

Influence of the Phenyl Substituent on Reaction Kinetics and Thermodynamics

Substituents on aromatic systems play a critical role in modulating reaction kinetics and thermodynamics by altering electron density distribution and introducing steric effects. While specific quantitative data for this compound is limited in the provided literature, general principles of substituent effects can be inferred.

In chemical reactions involving aromatic systems, the phenyl group can exert both electronic (inductive and resonance) and steric influences scirp.org. Studies on the ammoxidation of substituted o-xylenes indicate that a phenyl substituent can negatively impact reactivity, although to a lesser extent than a bromine atom scirp.org. This suggests that the phenyl group may either withdraw electron density or introduce steric hindrance, thereby affecting the activation energy or transition state stability.

Table 3: Influence of Substituents on Reactivity (General Aromatic Systems)

Substituent TypeEffect on Reactivity (e.g., Ammoxidation)Electronic/Steric Factors InvolvedReference
PhenylNegatively affects, but less than bromineElectronic (inductive/resonance), Steric scirp.org
BromineNegatively affects reactivityStronger inductive effect than phenyl scirp.org
Electron-donatingGenerally improves yieldsIncreases electron density, facilitating electrophilic steps organic-chemistry.org
Electron-withdrawingGenerally reduces yieldsDecreases electron density, hindering electrophilic steps organic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways of this compound Precursors and Derivatives

The construction of the cinnoline ring system often relies on intramolecular cyclization reactions. For this compound and its derivatives, several such pathways have been identified.

Intramolecular Cyclization Pathways:

Redox-Induced Cyclization: As detailed in Section 3.1, the synthesis from 2-nitrobenzyl alcohol and benzylamine is a prime example of a redox-driven intramolecular cyclization rsc.orgrsc.org.

Metal-Catalyzed Cyclization: Transition metals, particularly rhodium and gold, facilitate various cyclization reactions. Rhodium catalysts mediate C–H activation and cyclization of azo compounds with alkynes researchgate.net. Gold catalysis can promote the cycloisomerization of 1,6-enediynes to form dihydrocinnoline (B15445986) structures researchgate.net.

Triazene Cyclization: The cyclization of (2-ethynylphenyl)triazenes, often requiring elevated temperatures, provides access to cinnolines, though the precise mechanistic details are still under investigation thieme-connect.de.

Other Cyclization Strategies: Established methods for cinnoline synthesis also involve the cyclization of arylhydrazones and arylhydrazines, proceeding through various reaction conditions and intermediates researchgate.net. For instance, intermolecular cyclization of piperazinyl amidrazones has been reported for the synthesis of 3-piperazinyl cinnolines ijper.org.

Rearrangement Pathways: Specific intramolecular rearrangement pathways directly involving this compound or its immediate precursors are not extensively detailed in the provided literature. However, general rearrangement mechanisms are well-documented in organic synthesis. These include processes like the Bergman cyclization, which involves the thermal or photochemical cycloaromatization of enediynes to form diradicals organic-chemistry.org, and the Piancatelli rearrangement, which transforms furan (B31954) derivatives into cyclopentenones organic-chemistry.orgchemrxiv.org. While these are not directly linked to this compound in the given results, they represent broader classes of transformations that can occur within complex organic molecules.

Redox Processes and Transformations involving this compound Systems

Redox processes are fundamental to the synthesis and potential transformations of cinnoline systems.

Redox in Synthesis: The most prominent redox process discussed is the formation of cinnolines through the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine rsc.orgrsc.org. This pathway inherently involves the transfer of electrons and changes in oxidation states to construct the heterocyclic core.

General Redox Concepts: In organic chemistry, oxidation is typically defined as an increase in the number of carbon-heteroatom bonds or a decrease in the number of carbon-hydrogen bonds, while reduction involves the reverse libretexts.org. These processes are fundamentally electron transfers, where oxidation is the loss of electrons and reduction is the gain of electrons, always occurring in tandem byjus.com.

Transformations of Cinnolines: The provided literature primarily focuses on redox processes involved in the synthesis of cinnolines. Specific details regarding the oxidation or reduction of pre-formed this compound or its derivatives, such as the transformation of the cinnoline ring itself or its substituents via redox reactions, are not extensively elaborated upon in these search results.

Compound Name Table:

this compound

Cinnoline

2-nitrobenzyl alcohol

Benzylamine

2-nitrosobenzaldehyde

(E)-2-(benzyldiazenyl)benzaldehyde

(E)-2-(2-benzylidenehydrazineyl) benzaldehyde

Azo compounds

Alkynes

Diazo compounds

(2-Ethynylphenyl)triazenes

Arylhydrazones

Arylhydrazines

Arenediazonium salts

6-phenylbenzo[h]quinolines

4-azido-6-phenylcinnoline

3-phenylcinnoline (B82849)

4-Phenylcinnoline

6,7-methylenedioxy-4-cinnoline

3-piperazinyl cinnolines

Piperazinyl amidrazones

1,6-enediynes

Dihydrocinnolines

Indazoles

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 6 Phenylcinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for organic structure determination, providing detailed information about the atomic connectivity and environment within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies and quantifies hydrogen atoms in a molecule, providing information on their chemical environment, multiplicity (due to spin-spin coupling), and relative abundance. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, conversely, provides information about the carbon skeleton of the molecule, identifying different carbon environments.

For 6-Phenylcinnoline, which possesses a phenyl group attached to the cinnoline (B1195905) core, ¹H NMR would typically reveal signals in the aromatic region (approximately δ 7.0-9.0 ppm). The cinnoline ring protons, influenced by the adjacent nitrogen atoms and the phenyl substituent, would exhibit characteristic chemical shifts and coupling patterns. The phenyl group protons would also contribute signals in the aromatic region, with their specific positions and splitting depending on the substitution pattern and electronic effects. ¹³C NMR would similarly show distinct signals for each unique carbon atom in both the cinnoline ring and the phenyl substituent, with chemical shifts indicative of their electronic environments (e.g., carbons adjacent to nitrogen atoms or involved in double bonds).

Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning spectral signals and confirming structural assignments. COSY experiments reveal proton-proton couplings, aiding in the identification of coupled spin systems within the aromatic rings. HSQC experiments correlate directly bonded protons and carbons, facilitating the assignment of ¹³C signals based on their attached protons. HMBC experiments, which detect longer-range couplings between protons and carbons (typically two or three bonds away), are crucial for establishing connectivity across quaternary carbons and confirming the precise position of the phenyl substituent on the cinnoline ring. These techniques collectively provide a robust framework for confirming the proposed structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, IR spectroscopy would typically show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Peaks usually observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the fingerprint region, typically between 1400-1650 cm⁻¹, indicative of the aromatic rings and the heterocyclic system.

C-N stretching: Bands associated with the nitrogen atoms within the cinnoline ring.

Phenyl ring vibrations: Characteristic C-C stretching and bending modes of the phenyl substituent.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, would provide similar information, often complementing IR data by highlighting different vibrational modes, particularly those involving symmetric stretching and bending.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly those involving conjugated π systems. This compound, with its extended aromatic system comprising the cinnoline core and the phenyl substituent, is expected to exhibit significant absorption in the ultraviolet and possibly visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of this compound would likely display absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. These transitions are characteristic of the chromophoric systems present, providing information about the extent of conjugation and the electronic nature of the molecule. Emission spectroscopy (fluorescence or phosphorescence), if applicable, could further characterize the excited-state properties of the compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and provides structural insights through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion. For this compound (molecular formula C₁₅H₁₀N₂), HRMS would yield an exact mass that precisely matches the calculated theoretical mass for this composition. This confirmation is crucial for verifying the identity of the synthesized compound.

In addition to the molecular ion, MS analysis can reveal fragmentation patterns. Characteristic fragment ions would arise from the cleavage of bonds within the molecule, such as the loss of the phenyl group or fragmentation of the cinnoline ring. Analyzing these fragments helps to corroborate the proposed structure and identify potential structural isomers or impurities.

Compound List:

this compound

V. Computational Chemistry and Theoretical Investigations of 6 Phenylcinnoline Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational for determining the electronic distribution, energy levels, and precise three-dimensional arrangements of atoms within a molecule. These methods are essential for predicting molecular properties and reactivity.

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and materials wikipedia.orgscispace.com. It determines the ground-state electronic structure by focusing on the electron density, offering a balance between computational cost and accuracy wikipedia.orgscispace.comohio-state.edu. For studying excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed, which allows for the calculation of excitation energies and the characterization of electronic transitions ohio-state.eduresearchgate.netnih.gov. Studies on cinnoline (B1195905) derivatives, including those with phenyl substituents, often utilize DFT, commonly with functionals like B3LYP and basis sets such as 6-311+G(2d,2p), to optimize molecular geometries and calculate electronic properties mdpi.comjcchems.com. These calculations provide critical data on the energy levels of the ground state and excited states, which are fundamental to understanding a molecule's photophysical and chemical behavior.

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone for predicting chemical reactivity imperial.ac.ukwikipedia.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a key descriptor for a molecule's reactivity; a smaller gap generally indicates higher reactivity wuxiapptec.comajchem-a.comresearchgate.net. The HOMO represents the region of a molecule most likely to donate electrons (nucleophilic character), while the LUMO represents the region most likely to accept electrons (electrophilic character) ajchem-a.comresearchgate.net. Studies on related cinnoline structures have shown that the distribution of HOMO and LUMO orbitals can indicate specific reactive sites within the molecule, with HOMO often localized on electron-rich parts and LUMO on electron-deficient parts mdpi.com. This analysis is vital for predicting how 6-Phenylcinnoline might participate in chemical reactions.

Natural Bond Orbital (NBO) analysis is a computational technique used to investigate bonding interactions and electron delocalization within a molecule taylorandfrancis.comuni-muenchen.de. It transforms a given wavefunction into a set of localized orbitals, providing a description that aligns with chemists' Lewis structure concepts taylorandfrancis.comuni-muenchen.de. NBO analysis is particularly effective for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to molecular stability and electronic properties taylorandfrancis.comugm.ac.id. By examining the interactions between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors), NBO analysis can reveal stabilization energies (often denoted as E(2)), offering detailed insights into the nature of chemical bonds and charge distribution within this compound taylorandfrancis.comuni-muenchen.deugm.ac.id.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques allow for the dynamic exploration of molecular behavior and interactions, providing a deeper understanding of how molecules function in complex environments.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand molecule to a target macromolecule, such as a protein receptor jscimedcentral.comfrontiersin.orgopenaccessjournals.comunirioja.esnih.gov. This process simulates how a ligand fits into the binding site of a target, identifying key intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions jscimedcentral.comopenaccessjournals.com. Molecular docking is a critical tool in structure-based drug design and virtual screening, enabling the identification and optimization of potential drug candidates jscimedcentral.comfrontiersin.orgunirioja.esnih.gov. While specific docking studies for this compound were not detailed in the provided literature, cinnoline derivatives have been subjected to molecular docking studies to investigate their interactions with biological targets, such as enzymes, aiding in the understanding of their pharmacological activity bepls.com.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems at an atomic level nih.govbiorxiv.orgmdpi.comchemrxiv.org. By solving Newton's equations of motion for each atom, MD simulations track the trajectories of molecules over time, providing insights into their conformational flexibility and dynamic processes nih.govbiorxiv.org. These simulations are essential for mapping out the "conformational landscape" of a molecule—the ensemble of structures it can adopt and the transitions between them biorxiv.orgchemrxiv.org. Understanding these dynamic behaviors is crucial for elucidating how molecules interact with their environment, including protein binding and functional mechanisms nih.govmdpi.com. MD simulations can reveal how subtle changes in molecular structure influence dynamic behavior, contributing to a comprehensive understanding of this compound's potential biological or chemical interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that establishes a correlation between the chemical structure of molecules and their biological or physicochemical activities. By quantifying structural features (descriptors) and relating them to observed effects, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the molecular mechanisms underlying these activities.

Studies on cinnoline derivatives, including those with phenyl substituents, have explored their diverse biological properties, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities researchgate.netresearchgate.netresearchgate.netcapes.gov.br. QSAR analysis is instrumental in identifying which structural modifications enhance or diminish these activities. For instance, research on cinnoline-3-carboxylic acid derivatives has successfully identified physicochemical parameters that exhibit predictive value for antibacterial properties researchgate.netpopline.orgptfarm.pl. Similarly, specific 3-phenylcinnoline (B82849) derivatives have been noted for their antihypertensive, antibacterial, and fungicidal activities, underscoring the importance of the phenyl substitution pattern researchgate.net.

QSAR models are typically built using a variety of molecular descriptors that capture different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as follows:

Table 1: Common Descriptors in QSAR Modeling for Cinnoline Derivatives

Descriptor TypeExamplesRelevance to Biological Activity
Lipophilicity LogP (partition coefficient), Molar Refractivity (MR)Membrane permeability, interaction with hydrophobic binding sites
Electronic Hammett constants (σ), Dipole moment (μ), Partial chargesReactivity, charge distribution, interactions with target sites
Steric Taft's steric parameter (Es), Molecular volume, van der Waals volumeReceptor fit, steric hindrance, binding pocket occupancy
Topological Molecular connectivity indices (χ), Wiener index, Balaban J indexMolecular shape, branching, connectivity, and size
Quantum Chemical HOMO-LUMO energy gap, Electrostatic potential (MEP), Atomic chargesReactivity, electron transfer, intermolecular interactions

By employing statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, researchers can develop predictive QSAR models. These models, often validated through cross-validation and test sets, help in rational drug design by highlighting key structural features responsible for activity, thereby guiding the synthesis of more potent and selective compounds within the this compound class nih.govljmu.ac.uknih.gov.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Understanding the spectroscopic properties of this compound and its derivatives is crucial for their characterization and for elucidating their electronic structure. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict and interpret experimental spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies, which correspond to the absorption bands observed in IR spectra. These frequencies are often scaled by a factor (e.g., 0.967) to achieve better agreement with experimental values. The analysis of potential energy distribution (PED) helps in assigning specific vibrational modes to functional groups within the molecule nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These computed shifts are compared with experimental NMR data to confirm the molecular structure and provide insights into the electronic environment of different atoms nih.govnih.govresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions and thus the absorption maxima (λ_max) and oscillator strengths of UV-Vis spectra. These calculations help in understanding the electronic excitation processes and the chromophoric properties of the molecule nih.govnih.govresearchgate.net.

Beyond these primary spectroscopic techniques, DFT calculations can also provide valuable information about other molecular properties relevant to understanding chemical behavior and electronic structure. These include:

Molecular Electrostatic Potential (MEP): Visualizes the distribution of electron density, indicating regions prone to electrophilic or nucleophilic attack nih.govresearchgate.net.

Natural Bond Orbital (NBO) Analysis: Describes the delocalization of electrons and the nature of bonding within the molecule nih.govnih.gov.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap (HOMO-LUMO gap) are critical for understanding electronic transitions, reactivity, and charge transfer properties nih.govnih.govresearchgate.net.

Non-Linear Optical (NLO) Properties: Calculations can predict molecular hyperpolarizability, indicating potential applications in optical materials nih.govresearchgate.net.

Studies involving phenylcinnoline ligands in metal complexes have utilized DFT/TD-DFT for spectroscopic investigations, correlating theoretical predictions with experimental observations dntb.gov.ua. The application of these computational tools to this compound and its derivatives allows for a detailed interpretation of their spectral data and a deeper understanding of their electronic and structural characteristics.

Table 2: Theoretical Spectroscopic Parameters and Computational Methods for Cinnoline Systems

Spectroscopic TechniquePredicted ParametersCommon Computational Methods/ToolsBasis Sets/Functionals (Examples)
FT-IR Vibrational frequencies (cm⁻¹), Band intensitiesDFT, FT-RamanB3LYP/6-311++G(d,p)
NMR (¹H, ¹³C) Chemical shifts (δ, ppm), Coupling constants (J, Hz)GIAO-DFTB3LYP/6-311++G(2d,p)
UV-Vis Absorption maxima (λ_max, nm), Oscillator strengthsTD-DFTB3LYP/6-311++G(d,p)
Electronic Properties HOMO/LUMO energies (eV), HOMO-LUMO gap (eV), MEP, NBODFTB3LYP/6-311++G(d,p)
Non-Linear Optics Hyperpolarizability (β)DFTB3LYP/6-311++G(d,p)

These theoretical investigations provide a robust framework for analyzing and predicting the behavior of this compound derivatives, facilitating their design and application in various scientific domains.

Compound List:

this compound

Vi. Academic Research Applications and Broader Scientific Significance of 6 Phenylcinnoline

Future Directions and Emerging Research Avenues in 6-Phenylcinnoline Chemistry

The cinnoline (B1195905) scaffold is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties acs.orgresearchgate.netresearchgate.netacs.orgbepls.comcapes.gov.br. This broad spectrum of activity positions cinnoline derivatives, including those based on the this compound core, as promising candidates for further investigation in medicinal chemistry and materials science. Emerging research avenues are focused on refining synthetic methodologies, exploring novel derivatives, and understanding their structure-activity relationships (SAR) to unlock their full potential.

Advancements in Synthetic Methodologies The development of efficient, regioselective, and environmentally friendly synthetic routes remains a key area of research for cinnoline derivatives acs.orgijper.orgnih.gov. For this compound, specific synthetic pathways are being optimized to improve yields and streamline production. For instance, a comparison of synthetic routes for this compound (7a) revealed that "Route B" achieved a significantly higher yield (42%) compared to "Route A" (24%) mdpi-res.com. This highlights the ongoing effort to discover and refine synthetic strategies, potentially involving novel catalysts or reaction conditions, to make these compounds more accessible for broader research. Future work may focus on transition-metal-free methods or multicomponent reactions that offer greater atom economy and sustainability nih.gov.

Data Table: Synthesis Yield Comparison for this compound (7a)

Synthesis Route Yield
Route A 24%
Route B 42%

mdpi-res.com

Exploration of Bioactive Derivatives and Medicinal Chemistry The inherent bioactivity of the cinnoline nucleus suggests that novel this compound derivatives could be designed to target specific biological pathways or receptors. Future research is likely to involve the synthesis of diverse libraries of substituted 6-phenylcinnolines to systematically explore their structure-activity relationships (SAR) researchgate.netresearchgate.net. Computational studies, such as molecular docking and density functional theory (DFT) calculations, are increasingly employed to predict binding affinities to target proteins and to guide the design of more potent and selective compounds acs.orgbepls.comresearchgate.net. This approach is crucial for identifying lead compounds for therapeutic applications, particularly in areas like oncology and inflammatory diseases, where cinnolines have shown promise acs.orgresearchgate.netresearchgate.netacs.orgbepls.comijper.orgontosight.ai.

Materials Science Applications Beyond medicinal chemistry, cinnoline derivatives have demonstrated potential in materials science, including applications as n-channel semiconductors and in cell imaging acs.orgacs.org. Emerging research avenues could explore the photophysical properties of this compound derivatives, potentially tuning them for use in organic electronics, sensors, or advanced imaging agents. The functionalization of the cinnoline core, as seen with the synthesis of 6-aryl-4-azidocinnolines and their triazole derivatives, opens pathways to compounds with tailored electronic and optical properties mdpi.com.

Further Functionalization and Mechanistic Studies The exploration of new functional groups and heterocyclic moieties attached to the this compound scaffold represents another significant research direction researchgate.netmdpi.com. For example, the synthesis and study of 6-aryl-4-azidocinnolines and their subsequent click reactions to form triazole derivatives are indicative of efforts to create more complex and potentially more active molecular architectures mdpi.com. Furthermore, understanding the precise mechanisms of action for these compounds, particularly in their biological applications, requires continued investigation, including advanced spectroscopic and in vitro assays researchgate.netbepls.com.

Compound List

this compound

Cinnoline

Cinnoline derivatives

6-Aryl-4-azidocinnolines

6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines

6-Methoxy-3-phenylcinnolines

Tetrahydrocinnolin-5(1H)-ones

Q & A

Q. What are the established synthetic routes for 6-Phenylcinnoline, and how can researchers optimize yields under varying reaction conditions?

Methodological Answer:

  • Synthesis Optimization : Begin with classic methods such as the Skraup or Friedländer synthesis, adjusting parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., Lewis acids). Monitor reaction progress via TLC or HPLC.
  • Yield Improvement : Use Design of Experiments (DoE) to test interactions between variables (e.g., stoichiometry, solvent ratios). For example, a 2^3 factorial design can identify optimal conditions for nitro-group reduction in cinnoline derivatives .
  • Analytical Validation : Confirm purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS). Compare melting points with literature values to detect impurities .

Q. How should researchers characterize the electronic properties of this compound to predict its reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Pre-screening : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra (λmax in acetonitrile) .
  • Experimental Validation : Use cyclic voltammetry to measure redox potentials. Correlate with Hammett substituent constants to predict regioselectivity in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can conflicting data on the photostability of this compound derivatives be resolved?

Methodological Answer:

  • Contradiction Analysis Framework :
    • Replicate Studies : Ensure identical conditions (light intensity, wavelength, solvent degassing).
    • Identify Confounders : Test for oxygen quenching effects or trace metal contamination using ICP-MS.
    • Statistical Reconciliation : Apply ANOVA to compare degradation rates across studies, accounting for batch variability (e.g., p < 0.05 threshold) .
  • Case Example : A 2023 study attributed discrepancies to solvent polarity—aprotic solvents (e.g., DCM) showed 20% faster degradation than DMSO, highlighting the need for standardized protocols .

Q. What mechanistic insights justify the selective C–H functionalization of this compound in transition-metal-catalyzed reactions?

Methodological Answer:

  • Mechanistic Probes :
    • Use deuterium-labeling experiments to track hydrogen abstraction sites.
    • Conduct kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise pathways.
  • Catalyst Screening : Compare Pd(OAc)2 vs. RuCl3 in directing-group-assisted reactions. For instance, Pd systems favor ortho-functionalization (87% yield) due to stronger π-backbonding .

Q. How can researchers design experiments to elucidate the role of this compound in modulating enzyme inhibition (e.g., kinase targets)?

Methodological Answer:

  • Biological Assay Design :
    • Dose-Response Curves : Test IC50 values across concentrations (1 nM–100 µM) using fluorescence polarization assays.
    • Selectivity Profiling : Screen against a kinase panel (e.g., 50 kinases) to identify off-target effects.
  • Structural Analysis : Perform X-ray crystallography of ligand-enzyme complexes to identify binding motifs (e.g., hydrogen bonds with hinge regions) .

Methodological Frameworks for Rigorous Inquiry

Q. Applying FINER Criteria to Evaluate this compound Studies

  • Feasibility : Ensure access to specialized equipment (e.g., glovebox for air-sensitive reactions).
  • Novelty : Compare proposed work against SciFinder/CAS databases to avoid redundancy.
  • Ethical Compliance : Adhere to ICH guidelines for handling hazardous intermediates (e.g., nitroarenes) .

Q. Statistical and Data Presentation Standards

  • Error Reporting : Use ±SD for triplicate measurements; apply Grubbs’ test to exclude outliers.
  • Graphical Clarity : Follow ACS style guidelines for figures (e.g., error bars, R<sup>2</sup> values in kinetics plots) .

Common Pitfalls and Mitigation Strategies

  • Pitfall 1 : Overlooking solvent effects in photophysical studies → Solution : Pre-screen solvents via COSMO-RS simulations .
  • Pitfall 2 : Inadequate controls in bioassays → Solution : Include vehicle (DMSO) and positive controls (e.g., staurosporine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.